3,4-Diaminotoluene

描述

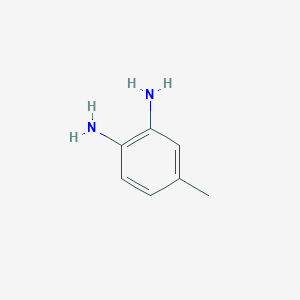

Structure

3D Structure

属性

IUPAC Name |

4-methylbenzene-1,2-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H10N2/c1-5-2-3-6(8)7(9)4-5/h2-4H,8-9H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DGRGLKZMKWPMOH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=C(C=C1)N)N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H10N2 | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID9024930 | |

| Record name | 3,4-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

122.17 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Physical Description |

3,4-diaminotoluene appears as a colorless to brownish purple crystalline solid. Toxic by ingestion and inhalation and an irritant to skin and eyes. Soluble in water, alcohol and ether. Decomposes to emit toxic oxides of nitrogen when heated to high temperature. Used in making dyes., Other Solid, Solid; [HSDB] Colorless to brownish-purple solid; [CAMEO] | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 1,2-Benzenediamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Diaminotoluene | |

| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |

| URL | https://haz-map.com/Agents/3192 | |

| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |

| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |

Boiling Point |

509 °F at 760 mmHg (Sublimes) (NTP, 1992), 265 °C (sublimes) | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Solubility |

less than 1 mg/mL at 63 °F (NTP, 1992), VERY SOL IN WATER | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Color/Form |

LEAFLETS FROM PETROLEUM ETHER | |

CAS No. |

496-72-0 | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-Diaminotoluene | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=496-72-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 3,4-Diaminotoluene | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000496720 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=1495 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 1,2-Benzenediamine, 4-methyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | 3,4-Diaminotoluene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID9024930 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-methyl-o-phenylenediamine | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.007.116 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/OE7HJ54P5C | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Melting Point |

192 to 194 °F (NTP, 1992), 80-90 °C | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | CAMEO Chemicals | |

| URL | https://cameochemicals.noaa.gov/chemical/20113 | |

| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |

| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |

| Record name | 3,4-DIAMINOTOLUENE | |

| Source | Hazardous Substances Data Bank (HSDB) | |

| URL | https://pubchem.ncbi.nlm.nih.gov/source/hsdb/6070 | |

| Description | The Hazardous Substances Data Bank (HSDB) is a toxicology database that focuses on the toxicology of potentially hazardous chemicals. It provides information on human exposure, industrial hygiene, emergency handling procedures, environmental fate, regulatory requirements, nanomaterials, and related areas. The information in HSDB has been assessed by a Scientific Review Panel. | |

Foundational & Exploratory

3,4-Diaminotoluene CAS number 496-72-0 properties

An In-depth Technical Guide to 3,4-Diaminotoluene (CAS 496-72-0)

For Researchers, Scientists, and Drug Development Professionals

Abstract

This compound (3,4-DAT), also known as 4-Methyl-o-phenylenediamine, is an aromatic amine with the chemical formula CH₃C₆H₃(NH₂)₂.[1] It serves as a significant building block and intermediate in various chemical syntheses. This document provides a comprehensive overview of its chemical and physical properties, spectral data, synthesis methodologies, applications, and toxicological profile. The information is curated to support research, development, and safety protocols involving this compound.

Physicochemical Properties

This compound is a solid at room temperature, appearing as a colorless to brownish-purple or light brown crystalline substance.[2][3] It is stable under normal storage conditions in a cool, dry, well-ventilated area away from incompatible substances.[2]

| Property | Value | Reference |

| CAS Number | 496-72-0 | [2][4][5] |

| Molecular Formula | C₇H₁₀N₂ | [2][3][5] |

| Molecular Weight | 122.17 g/mol | [1][3][4] |

| Appearance | Colorless to brownish purple crystalline solid; Off-white small blocks; Light brown chips. | [2][3][6] |

| Melting Point | 87-89 °C | [1][6][7][8] |

| Boiling Point | 155-156 °C at 18 mmHg | [1][6][8] |

| Water Solubility | 16 g/L (at 20 °C) | [2][7][8] |

| Other Solubilities | Soluble in alcohol and ether.[3][6] Sparingly soluble in Chloroform (B151607), slightly in Methanol (B129727).[8] Soluble in DMSO (11 mg/mL).[9] | |

| pKa | 4.59 ± 0.10 (Predicted) | [8] |

| EINECS Number | 207-826-2 | [1][8] |

Spectral Data

Spectroscopic analysis is crucial for the identification and characterization of this compound.

| Technique | Solvent | Chemical Shifts (ppm) / Remarks | Reference |

| ¹H NMR | CDCl₃ | 6.54 (d, Aromatic CH), 6.51 (d, Aromatic CH), 2.19 (s, -CH₃) | [4] |

| ¹³C NMR | CDCl₃ | 134.96 (C-NH₂), 131.86 (C-NH₂), 129.59 (C-CH₃), 120.28 (Aromatic CH), 117.30 (Aromatic CH), 116.91 (Aromatic CH), 20.62 (-CH₃) | [4] |

| UV-Visible | Methanol, Ethanol | Exhibits characteristic absorption bands in the UV region typical for aromatic amines.[4] | [4] |

Note: Detailed spectral charts (¹H NMR, ¹³C NMR, IR, MS) are available from chemical suppliers and databases such as ChemicalBook.[10][11]

Representative Analytical Protocol: NMR Sample Preparation

A standard protocol for preparing an NMR sample of this compound is as follows:

-

Sample Weighing : Accurately weigh approximately 5-10 mg of this compound solid.

-

Solvent Addition : Transfer the solid into a clean, dry NMR tube. Add approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃).

-

Dissolution : Cap the NMR tube and gently vortex or invert the tube until the sample is fully dissolved. Mild sonication can be used if necessary.

-

Analysis : Place the NMR tube into the spectrometer. Acquire ¹H and ¹³C NMR spectra using standard instrument parameters.

Synthesis and Manufacturing

The predominant industrial synthesis route for this compound is the hydrogenation reduction of o-nitro-p-toluidine.[4][6][12] This method is favored for its high yield (96-97%) and high product purity (99.5%).[12]

Experimental Protocol: Hydrogenation Reduction of o-Nitro-p-toluidine

Disclaimer: This protocol is a generalized representation based on published synthesis descriptions.[6][12] Specific parameters may vary. All work should be conducted by trained personnel in a controlled laboratory setting.

-

Reactor Charging : In a suitable autoclave, charge o-nitro-p-toluidine as the raw material, an alcohol solvent (e.g., methanol or ethanol) in a weight ratio of (1.5-3):1 to the raw material, and a suitable catalyst (e.g., Palladium on carbon or Raney nickel).[6][12]

-

Reaction Conditions : Seal the reactor and purge with nitrogen, followed by hydrogen. Pressurize the reactor to 1.0-4.0 MPa with hydrogen.[12] Heat the mixture to a temperature of 65-85 °C while stirring.[6][12]

-

Reaction Monitoring : Monitor the reaction progress by measuring hydrogen uptake. The reaction is complete when hydrogen consumption ceases.

-

Catalyst Removal : After cooling the reactor and releasing the pressure, filter the reaction mixture to remove the catalyst.[12]

-

Solvent Removal : Remove the alcohol solvent from the filtrate via distillation under normal pressure.[12]

-

Purification : Further purify the crude product by removing water under reduced pressure, followed by vacuum distillation to yield high-purity this compound.[12]

References

- 1. 3,4-二氨基甲苯 97% | Sigma-Aldrich [sigmaaldrich.com]

- 2. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 3. This compound | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound|High-Purity Research Chemical [benchchem.com]

- 5. CAS 496-72-0: this compound | CymitQuimica [cymitquimica.com]

- 6. This compound | 496-72-0 [chemicalbook.com]

- 7. This compound | CAS#:496-72-0 | Chemsrc [chemsrc.com]

- 8. Cas 496-72-0,this compound | lookchem [lookchem.com]

- 9. This compound | TargetMol [targetmol.com]

- 10. This compound(496-72-0) 1H NMR spectrum [chemicalbook.com]

- 11. 496-72-0|this compound|BLD Pharm [bldpharm.com]

- 12. CN106349081A - Synthesis method of this compound - Google Patents [patents.google.com]

physicochemical properties of 4-methyl-1,2-benzenediamine

An In-depth Technical Guide to the Physicochemical Properties of 4-methyl-1,2-benzenediamine

For Researchers, Scientists, and Drug Development Professionals

Abstract: 4-methyl-1,2-benzenediamine (CAS RN: 496-72-0), also known as 3,4-diaminotoluene, is a crucial aromatic amine intermediate in the synthesis of various pharmaceuticals, agrochemicals, and corrosion inhibitors like tolyltriazole.[1][2] A thorough understanding of its physicochemical properties is fundamental for its application in research and development, ensuring proper handling, reaction optimization, and analytical characterization. This technical guide provides a comprehensive overview of its core properties, supported by detailed experimental protocols and logical workflows.

General and Physical Properties

4-methyl-1,2-benzenediamine is a colorless to red-brown crystalline solid under standard conditions.[2][3] Its core identifiers and physical characteristics are summarized below.

Table 1: General and Chemical Identifiers for 4-methyl-1,2-benzenediamine

| Property | Value | Source(s) |

| CAS Number | 496-72-0 | [4][5] |

| Molecular Formula | C₇H₁₀N₂ | [4][5] |

| Molecular Weight | 122.17 g/mol | [4][5] |

| IUPAC Name | 4-methylbenzene-1,2-diamine | [5] |

| Synonyms | This compound, 4-Methyl-o-phenylenediamine | [1][5] |

| InChI Key | DGRGLKZMKWPMOH-UHFFFAOYSA-N | [1][4] |

| SMILES | CC1=CC=C(N)C(=C1)N | [1][4] |

Table 2: Physical Properties of 4-methyl-1,2-benzenediamine

| Property | Value | Conditions | Source(s) |

| Appearance | Colorless crystalline solid; Red-brown low melting solid | Ambient | [2][3] |

| Melting Point | 87-90 °C | [4] | |

| Boiling Point | 265 °C | 760 mmHg | [4] |

| 155-156 °C | 18 mmHg | ||

| Solubility | 16 g/L | In water | [2] |

| pKb | 9.23 | [2] | |

| LogP (Octanol/Water) | 0.51 | [2] |

Spectroscopic Data

Spectroscopic analysis is critical for the structural elucidation and purity assessment of 4-methyl-1,2-benzenediamine.

Table 3: Key Spectroscopic Data for 4-methyl-1,2-benzenediamine

| Technique | Data and Interpretation | Source(s) |

| Infrared (IR) Spectroscopy | The spectrum shows characteristic peaks for N-H stretching of the primary amine groups and C-H stretching of the aromatic ring and methyl group. Data is available from the NIST Chemistry WebBook. | [5] |

| ¹H NMR Spectroscopy | Expected signals include a singlet for the methyl protons, distinct signals for the aromatic protons, and a broad signal for the amine protons. | [6][7] |

| ¹³C NMR Spectroscopy | Expected signals include a peak for the methyl carbon and distinct signals for the six aromatic carbons, with those bonded to the amine groups being significantly shifted. | [8] |

| UV-Visible Spectroscopy | The UV-Vis spectrum in solution exhibits absorption bands characteristic of the phenylenediamine chromophore. | [5][9] |

| Mass Spectrometry (MS) | Electron ionization mass spectrometry data is available, showing the molecular ion peak corresponding to its molecular weight. | [5][10] |

Chemical Synthesis Workflow

4-methyl-1,2-benzenediamine can be synthesized from p-toluidine (B81030) through a multi-step process. The general pathway involves protection of the amine, nitration, deprotection, and final reduction of the nitro group.[11]

Caption: A four-step synthesis of 4-methyl-1,2-benzenediamine from p-toluidine.

General Analytical Workflow

The identification and quantification of 4-methyl-1,2-benzenediamine in various matrices typically follow a standard analytical workflow involving sample preparation, chromatographic separation, and detection.

Caption: Standard workflow for the analysis of 4-methyl-1,2-benzenediamine.

Experimental Protocols

The determination of the relies on established analytical techniques.

Melting Point Determination (Capillary Method)

-

Sample Preparation: A small amount of finely powdered, dry 4-methyl-1,2-benzenediamine is packed into a capillary tube to a height of 2-3 mm.

-

Apparatus: The capillary tube is placed in a calibrated melting point apparatus.

-

Measurement: The sample is heated at a controlled rate (e.g., 1-2 °C per minute) near the expected melting point.

-

Observation: The temperature range is recorded from the point at which the first drop of liquid appears to the point at which the entire sample has melted into a clear liquid.

Boiling Point Determination at Reduced Pressure

-

Apparatus Setup: A small-scale distillation apparatus (e.g., Hickman still) is assembled. The apparatus is connected to a vacuum pump and a manometer to control and measure the pressure.

-

Sample Introduction: A small volume of the compound is placed in the distillation flask along with a boiling chip.

-

Procedure: The system is evacuated to the desired pressure (e.g., 18 mmHg). The flask is then heated gently.

-

Measurement: The temperature at which the liquid boils and its vapor condenses is recorded as the boiling point at that specific pressure.

Solubility Determination

-

Equilibrium Method: An excess amount of 4-methyl-1,2-benzenediamine is added to a known volume of the solvent (e.g., water) in a sealed container.

-

Equilibration: The mixture is agitated at a constant temperature for a sufficient period (e.g., 24 hours) to ensure saturation is reached.

-

Separation: The undissolved solid is removed by filtration or centrifugation.

-

Quantification: The concentration of the dissolved compound in the supernatant is determined using a suitable analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection or UV-Vis spectrophotometry.[12]

Spectroscopic Analysis Protocols

-

Infrared (IR) Spectroscopy:

-

A solid sample can be prepared as a KBr pellet or as a Nujol mull.[5]

-

The sample is placed in an FTIR spectrometer.

-

The spectrum is recorded over the standard mid-IR range (e.g., 4000-400 cm⁻¹).

-

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

A small amount of the compound (~5-10 mg) is dissolved in a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube.

-

A reference standard such as tetramethylsilane (B1202638) (TMS) is added.

-

¹H and ¹³C NMR spectra are acquired on a high-field NMR spectrometer.

-

-

UV-Visible Spectroscopy:

-

A dilute solution of the compound is prepared in a UV-transparent solvent (e.g., ethanol, methanol).

-

The solution is placed in a quartz cuvette.

-

The absorbance is measured over a range of wavelengths (e.g., 200-400 nm) using a UV-Vis spectrophotometer.

-

Safety and Handling

4-methyl-1,2-benzenediamine is classified as hazardous. It is toxic if swallowed, may cause an allergic skin reaction, and is suspected of causing genetic defects and cancer.[13]

-

Handling: Use only in a well-ventilated area, preferably under a chemical fume hood. Wear appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[3][14] Avoid generating dust.

-

Storage: Store in a cool, dry, well-ventilated area in a tightly closed container, away from incompatible substances such as strong oxidizing agents.[2][15]

-

Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, regional, and national regulations.[3]

References

- 1. 1,2-Benzenediamine, 4-methyl- (CAS 496-72-0) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. 4-Methyl-o-phenylenediamine(496-72-0)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 3. fishersci.com [fishersci.com]

- 4. chemsynthesis.com [chemsynthesis.com]

- 5. 1,2-Benzenediamine, 4-methyl- [webbook.nist.gov]

- 6. rsc.org [rsc.org]

- 7. lehigh.edu [lehigh.edu]

- 8. spectrabase.com [spectrabase.com]

- 9. researchgate.net [researchgate.net]

- 10. 1,3-Benzenediamine, 4-methyl- [webbook.nist.gov]

- 11. researchgate.net [researchgate.net]

- 12. 4-メチル-m-フェニレンジアミン analytical standard | Sigma-Aldrich [sigmaaldrich.com]

- 13. sigmaaldrich.com [sigmaaldrich.com]

- 14. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 15. 496-72-0・4-Methyl-1,2-phenylenediamine・201-02172[Detail Information]|Laboratory Chemicals-FUJIFILM Wako Pure Chemical Corporation [labchem-wako.fujifilm.com]

3,4-Diaminotoluene molecular weight and formula

An In-depth Technical Guide to 3,4-Diaminotoluene for Researchers and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound (3,4-DAT), a key aromatic amine intermediate. It is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. This document details its chemical and physical properties, synthesis protocols, applications, and safety information.

Core Molecular Information

This compound, also known as 4-Methyl-o-phenylenediamine, is an organic compound with the chemical formula C₇H₁₀N₂.[1][2] Its molecular weight is approximately 122.17 g/mol .[1][2][3][4][5]

Physicochemical Properties

This compound is a colorless to brownish-purple crystalline solid.[1][2][6][7] It is soluble in water, alcohol, and ether.[1][2][6][7] The compound is stable under normal conditions but is incompatible with strong oxidizing agents.[2][7][8] When heated to decomposition, it emits toxic fumes of nitrogen oxides.[1][6][7][9]

Table 1: Quantitative Data for this compound

| Property | Value | Source(s) |

| Molecular Formula | C₇H₁₀N₂ | [1][2][3][4][9] |

| Molecular Weight | 122.17 g/mol | [1][2][3][4][5] |

| CAS Number | 496-72-0 | [2][3] |

| Melting Point | 87-89 °C | [2][8] |

| Boiling Point | 155-156 °C at 18 mmHg | [2][7] |

| Water Solubility | 16 g/L (at 20 °C) | [7][8] |

| Appearance | Colorless to brownish purple crystalline solid | [1][2][6][7] |

Synthesis of this compound

A primary method for synthesizing this compound is through the hydrogenation reduction of o-nitro-p-toluidine.[10][11] This process is valued for its short synthesis route, high product purity (reaching 99.5%), and high yield (96-97%).[10][11]

Experimental Protocol: Hydrogenation Reduction of o-Nitro-p-toluidine

This protocol is based on a patented synthesis method.[10][11]

1. Materials and Equipment:

-

o-nitro-p-toluidine (raw material)

-

Methanol (B129727) (or other alcohol solvent)

-

Nickel catalyst (e.g., Raney nickel) or Palladium on carbon[11]

-

High-pressure autoclave reactor with stirring mechanism

-

Nitrogen and Hydrogen gas sources

-

Equipment for distillation under normal and reduced pressure

2. Procedure:

-

Dissolution: Prepare a solution by dissolving o-nitro-p-toluidine in an alcohol solvent, such as methanol. The weight ratio of the solvent to o-nitro-p-toluidine should be between 1.5:1 and 3:1.[10][11] Heat the mixture to 50-55 °C with stirring to ensure complete dissolution.[10]

-

Reaction Setup: Transfer the solution of o-nitro-p-toluidine into a high-pressure autoclave. Add the catalyst (e.g., Ni catalyst).[10]

-

Inerting: Purge the autoclave with nitrogen gas and then with hydrogen gas to create an inert atmosphere.

-

Hydrogenation:

-

Work-up and Purification:

-

After the reaction is complete, vent the excess hydrogen gas.

-

Discharge the reaction mixture from the autoclave.

-

Remove the methanol solvent under normal pressure distillation.

-

Remove any water under reduced pressure.

-

The final product, this compound, is obtained through rectification under reduced pressure.[10]

-

Caption: Synthesis pathway of this compound via hydrogenation reduction.

Applications in Research and Drug Development

This compound is a versatile intermediate with numerous applications in both industrial and research settings.

-

Dye and Pigment Synthesis: It is a crucial intermediate in the manufacturing of dyes and pigments, such as disperse fluorescent yellow.[9][12]

-

Polymer Chemistry: The compound is used in the production of polyurethanes, polyamides, and polyurethane foams.[5][13]

-

Pharmaceutical Synthesis: In drug development, this compound serves as a foundational building block for synthesizing various Active Pharmaceutical Ingredients (APIs).[14] Its structure is ideal for creating complex heterocyclic molecules, which are prevalent in many therapeutic agents.[14] It has been used in the synthesis of antibiotics and antivirals.[5] For instance, it is employed in the synthesis of asymmetrical tetradentate Schiff bases through condensation reactions.[2][7]

-

Corrosion Inhibitors: It is used to synthesize metal anti-rust agents and corrosion inhibitors for metals like silver, copper, and zinc.[11]

-

Analytical Chemistry and Sensor Development: this compound has gained attention in the development of advanced sensor technologies.[15] Its electrochemical properties make it a useful component in creating sensitive and selective electrochemical sensors.[15] It has also been used as a chromogenic reagent for the spectrophotometric determination of selenium(IV).[2]

Safety and Handling

This compound is classified as a toxic and hazardous substance.

-

Toxicity: It is toxic by ingestion and inhalation and acts as an irritant to the skin and eyes.[1][2][6][7][9]

-

Personal Protective Equipment (PPE): When handling this chemical, appropriate PPE is essential. This includes chemical safety goggles, protective gloves, and suitable protective clothing to prevent skin exposure.[9][16] A NIOSH/MSHA-approved respirator should be used if exposure limits are exceeded or if irritation occurs.[16]

-

Handling and Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible substances like strong oxidizing agents.[9][16] Minimize dust generation and accumulation.[16]

-

First Aid Measures:

-

Eyes: Immediately flush with plenty of water for at least 15 minutes.[16]

-

Skin: Flush skin with plenty of water for at least 15 minutes while removing contaminated clothing.[16]

-

Inhalation: Move the individual to fresh air immediately. If breathing is difficult, administer oxygen.[16]

-

Ingestion: Do NOT induce vomiting. If the person is conscious, rinse their mouth and have them drink 2-4 cups of milk or water.[16] In all cases of exposure, seek immediate medical attention.[16]

-

Caption: Key application areas of this compound.

References

- 1. This compound | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 496-72-0 [chemicalbook.com]

- 3. scbt.com [scbt.com]

- 4. This compound, 97% - 496-72-0 - Manufacturers & Suppliers in India [ottokemi.com]

- 5. This compound | TargetMol [targetmol.com]

- 6. This compound | CAMEO Chemicals | NOAA [cameochemicals.noaa.gov]

- 7. Cas 496-72-0,this compound | lookchem [lookchem.com]

- 8. This compound | CAS#:496-72-0 | Chemsrc [chemsrc.com]

- 9. Page loading... [guidechem.com]

- 10. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 11. CN106349081A - Synthesis method of this compound - Google Patents [patents.google.com]

- 12. Page loading... [wap.guidechem.com]

- 13. researchgate.net [researchgate.net]

- 14. nbinno.com [nbinno.com]

- 15. This compound|High-Purity Research Chemical [benchchem.com]

- 16. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

Solubility Profile of 3,4-Diaminotoluene in Organic Solvents: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility of 3,4-Diaminotoluene (3,4-DAT), a crucial intermediate in the synthesis of various dyes and polymers. Understanding its solubility in different organic solvents is paramount for process optimization, purification, and formulation development. This document compiles available solubility data, outlines detailed experimental protocols for its determination, and presents logical workflows for solubility testing.

Core Principles of Aromatic Amine Solubility

The solubility of aromatic amines like this compound is primarily governed by the interplay of the polar amino groups and the nonpolar aromatic ring. The two amino groups are capable of forming hydrogen bonds with protic solvents, enhancing solubility in alcohols. The aromatic ring, however, contributes to its solubility in nonpolar aromatic solvents through π-π stacking interactions. As a result, 3,4-DAT exhibits a versatile solubility profile.

Quantitative Solubility Data

Precise quantitative solubility data for this compound across a wide range of organic solvents and temperatures is not extensively documented in publicly available literature. However, based on qualitative descriptions from various sources and practical applications such as recrystallization, the following table summarizes the expected solubility behavior.

| Solvent | Chemical Class | Qualitative Solubility | Quantitative Solubility ( g/100 mL at 20-25°C) | Citation |

| Water | Protic, Polar | Soluble | ~1.6 | [1] |

| Ethanol | Protic, Polar | Soluble | Data not available | [1][2][3] |

| Methanol | Protic, Polar | Slightly Soluble | Data not available | [1] |

| Acetone | Aprotic, Polar | Soluble | Data not available | |

| Toluene (B28343) | Aromatic, Nonpolar | Soluble (especially at elevated temperatures) | Data not available | [4] |

| Xylene | Aromatic, Nonpolar | Soluble (especially at elevated temperatures) | Data not available | [4] |

| Benzene | Aromatic, Nonpolar | Soluble (especially at elevated temperatures) | Data not available | [4] |

| Diethyl Ether | Aprotic, Nonpolar | Soluble | Data not available | [1][2][3] |

| Chloroform | Halogenated | Sparingly Soluble | Data not available | [1] |

Note: The quantitative data for water is derived from a reported solubility of 16 g/L.[1] The solubility in other organic solvents is inferred from qualitative statements and its use in synthesis and purification processes. For instance, a patent on the purification of this compound describes dissolving 50g of a crude mixture in 250 mL of toluene at 90°C, indicating significant solubility at elevated temperatures.[4] The subsequent crystallization upon cooling to 0-15°C suggests a lower solubility at reduced temperatures, a common principle utilized in recrystallization.[4]

Experimental Protocols

For researchers requiring precise solubility data, the following gravimetric method provides a reliable and accurate approach.

Protocol: Gravimetric Determination of this compound Solubility

Objective: To determine the equilibrium solubility of this compound in a given organic solvent at a specified temperature.

Materials:

-

This compound (high purity, >99%)

-

Selected organic solvent (analytical grade)

-

Analytical balance (readable to ±0.1 mg)

-

Temperature-controlled shaker or water bath

-

Calibrated thermometer

-

Screw-capped vials

-

Volumetric flasks

-

Syringe filters (chemically compatible with the solvent)

-

Glass syringes

-

Drying oven

-

Desiccator

Procedure:

-

Preparation of Saturated Solution:

-

Add an excess amount of this compound to a screw-capped vial containing a known volume (e.g., 10 mL) of the selected organic solvent. The presence of undissolved solid is crucial to ensure saturation.

-

Seal the vial tightly to prevent solvent evaporation.

-

Place the vial in a temperature-controlled shaker or water bath set to the desired temperature (e.g., 25 °C ± 0.1 °C).

-

Agitate the mixture for a sufficient time (typically 24-48 hours) to ensure equilibrium is reached. Periodically check for the continued presence of undissolved solid.

-

-

Sample Withdrawal and Filtration:

-

Once equilibrium is achieved, allow the vial to stand undisturbed in the temperature-controlled environment for at least 2 hours to allow the excess solid to settle.

-

Carefully withdraw a known volume (e.g., 5 mL) of the clear supernatant using a pre-warmed (to the experimental temperature) glass syringe.

-

Immediately attach a syringe filter to the syringe and filter the solution into a pre-weighed, dry volumetric flask. This step is critical to remove any microscopic undissolved particles.

-

-

Gravimetric Analysis:

-

Record the exact mass of the filtered solution in the volumetric flask.

-

Carefully evaporate the solvent from the flask under a gentle stream of inert gas (e.g., nitrogen) or using a rotary evaporator at a temperature that will not cause decomposition of the this compound.

-

Once the solvent is removed, place the flask in a drying oven at a temperature below the melting point of this compound (m.p. 87-89 °C) until a constant weight is achieved.

-

Cool the flask in a desiccator before re-weighing.

-

-

Calculation:

-

Calculate the mass of the dissolved this compound by subtracting the initial mass of the empty flask from the final mass of the flask containing the dried residue.

-

The solubility can be expressed in various units:

-

g/100 mL: (Mass of dissolved 3,4-DAT / Volume of solvent withdrawn) x 100

-

g/100 g solvent: (Mass of dissolved 3,4-DAT / (Mass of solution - Mass of dissolved 3,4-DAT)) x 100

-

Molarity (mol/L): (Moles of dissolved 3,4-DAT / Volume of solvent withdrawn in L)

-

-

Visualization of Experimental Workflow

The following diagram illustrates the general workflow for the gravimetric determination of solubility.

References

- 1. Cas 496-72-0,this compound | lookchem [lookchem.com]

- 2. This compound | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound | 496-72-0 [chemicalbook.com]

- 4. US3960963A - Separation of this compound from a mixture of o-toluenediamine isomers - Google Patents [patents.google.com]

Technical Guide: Physicochemical Properties and Synthesis of 3,4-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides an in-depth overview of the physical properties, specifically the melting and boiling points, of 3,4-Diaminotoluene. It also details the experimental methodologies for determining these properties and outlines a common industrial synthesis route.

Physicochemical Data of this compound

This compound, also known as 4-methyl-1,2-benzenediamine, is a crystalline solid that appears colorless to brownish-purple.[1] It is soluble in water, alcohol, and ether.[1] The key physical constants are summarized in the table below.

| Property | Value | Conditions |

| Melting Point | 87-90 °C | |

| 87-89 °C | (lit.)[2][3][4] | |

| 80-90 °C | [1] | |

| Boiling Point | 265 °C | (sublimes)[1] |

| 155-156 °C | at 18 mmHg[2][4][5] |

Experimental Protocols

Determination of Melting Point

The melting point of a solid is the temperature at which it changes state from solid to liquid. It is a crucial indicator of purity, with pure compounds typically exhibiting a sharp melting range. The capillary method is a common and reliable technique for determining the melting point of a crystalline solid like this compound.

Apparatus:

-

Melting point apparatus (e.g., Thiele tube or a digital device)

-

Capillary tubes (sealed at one end)

-

Thermometer

-

Heating medium (e.g., mineral oil)

-

Mortar and pestle

Procedure:

-

Sample Preparation: A small amount of dry this compound is finely ground using a mortar and pestle.

-

Capillary Tube Packing: The open end of a capillary tube is pressed into the powdered sample. The tube is then tapped gently to pack the solid into the sealed end, aiming for a sample height of 2-3 mm.

-

Apparatus Setup: The packed capillary tube is attached to a thermometer, ensuring the sample is aligned with the thermometer bulb. This assembly is then placed in the melting point apparatus.

-

Heating: The apparatus is heated gently and at a steady rate (approximately 1-2 °C per minute) as the temperature approaches the expected melting point.

-

Observation: The temperature at which the first drop of liquid appears is recorded as the beginning of the melting range. The temperature at which the entire solid has melted is recorded as the end of the melting range.

Determination of Boiling Point

The boiling point of a liquid is the temperature at which its vapor pressure equals the external pressure. For substances that may decompose at their atmospheric boiling point, determination at reduced pressure is common. The Thiele tube method is a suitable technique for determining the boiling point of small quantities of liquid.

Apparatus:

-

Thiele tube

-

Small test tube

-

Capillary tube (sealed at one end)

-

Thermometer

-

Heating source (e.g., Bunsen burner)

-

Liquid paraffin (B1166041) or other suitable heating oil

Procedure:

-

Sample Preparation: A small amount of the liquid sample is placed in the small test tube.

-

Capillary Inversion: A capillary tube, sealed at one end, is placed into the test tube with the open end downwards.

-

Apparatus Assembly: The test tube is attached to a thermometer, and this assembly is placed in the Thiele tube containing the heating oil.

-

Heating: The side arm of the Thiele tube is heated gently.[6] As the temperature rises, a stream of bubbles will emerge from the inverted capillary tube.

-

Observation: Heating is stopped when a continuous stream of bubbles is observed. As the apparatus cools, the liquid will begin to enter the capillary tube. The temperature at which the liquid just starts to enter the capillary is the boiling point of the substance at that pressure.[6]

Synthesis of this compound

A prevalent industrial method for synthesizing this compound is through the catalytic hydrogenation of o-nitro-p-toluidine.[7][8] This process is efficient, with high product purity and yield.

Reaction: The core of the synthesis is the reduction of the nitro group on o-nitro-p-toluidine to an amino group, yielding this compound.

Workflow Diagram:

Caption: Industrial synthesis workflow for this compound.

References

- 1. This compound | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound | 496-72-0 [chemicalbook.com]

- 3. This compound | CAS#:496-72-0 | Chemsrc [chemsrc.com]

- 4. Cas 496-72-0,this compound | lookchem [lookchem.com]

- 5. This compound CAS#: 496-72-0 [m.chemicalbook.com]

- 6. vijaynazare.weebly.com [vijaynazare.weebly.com]

- 7. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

- 8. CN106349081A - Synthesis method of this compound - Google Patents [patents.google.com]

spectroscopic data for 3,4-Diaminotoluene (NMR, IR, MS)

An In-depth Technical Guide to the Spectroscopic Data of 3,4-Diaminotoluene

This guide provides a comprehensive overview of the nuclear magnetic resonance (NMR), infrared (IR), and mass spectrometry (MS) data for this compound (CAS No. 496-72-0). It is intended for researchers, scientists, and professionals in drug development who utilize spectroscopic techniques for molecular characterization.

Molecular Structure

-

Chemical Name: this compound

-

Synonyms: 4-Methyl-o-phenylenediamine, Toluene-3,4-diamine

-

Molecular Formula: C₇H₁₀N₂

-

Structure:

Spectroscopic Data

The following sections present the key spectroscopic data for this compound in a structured format.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful technique for elucidating the carbon-hydrogen framework of a molecule. The data presented here was obtained in deuterated chloroform (B151607) (CDCl₃).

Table 1: ¹H NMR Spectroscopic Data for this compound [1][3][4]

| Chemical Shift (δ) ppm | Multiplicity | Assignment |

| ~6.54 | Doublet (d) | Aromatic CH |

| ~6.51 | Doublet (d) | Aromatic CH |

| ~2.19 | Singlet (s) | -CH₃ |

| ~3.28 | Broad Signal | -NH₂ Protons |

Table 2: ¹³C NMR Spectroscopic Data for this compound [1][3][5]

| Chemical Shift (δ) ppm | Assignment |

| 134.96 | Aromatic C-NH₂ |

| 131.86 | Aromatic C-NH₂ |

| 129.59 | Aromatic C-CH₃ |

| 120.28 | Aromatic CH |

| 117.30 | Aromatic CH |

| 116.91 | Aromatic CH |

| 20.62 | -CH₃ |

Infrared (IR) Spectroscopy

IR spectroscopy identifies the functional groups present in a molecule through their characteristic vibrational frequencies.

Table 3: Key IR Absorption Bands for this compound

| Wavenumber (cm⁻¹) | Functional Group Assignment |

| 3400 - 3200 | N-H Stretch (amines) |

| 3100 - 3000 | Aromatic C-H Stretch |

| 2950 - 2850 | Aliphatic C-H Stretch (-CH₃) |

| 1650 - 1550 | N-H Bend |

| 1600 - 1450 | Aromatic C=C Stretch |

Note: Specific peak values can vary slightly based on the sampling method (e.g., KBr pellet, Nujol mull, or thin film).[6]

Mass Spectrometry (MS)

Mass spectrometry measures the mass-to-charge ratio (m/z) of ions, providing information about the molecular weight and fragmentation pattern of the compound.

Table 4: Mass Spectrometry Data for this compound

| Parameter | Value |

| Molecular Ion [M]⁺ | m/z 122 |

| Exact Mass | 122.084396 Da[7] |

| Ionization Method | Electron Impact (EI) is commonly used. |

Experimental Protocols

The following are detailed methodologies for the acquisition of the spectroscopic data presented.

NMR Spectroscopy Protocol

-

Sample Preparation:

-

Weigh approximately 5-10 mg of this compound.

-

Dissolve the sample in approximately 0.6-0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% tetramethylsilane (B1202638) (TMS) as an internal standard.[8]

-

Transfer the solution to a 5 mm NMR tube. Ensure the solution is clear; if not, filter it to remove any particulate matter.[8]

-

-

Data Acquisition:

-

Insert the NMR tube into the spectrometer.

-

Lock the spectrometer on the deuterium (B1214612) signal of the CDCl₃ solvent.[8]

-

Optimize the magnetic field homogeneity through shimming.[8]

-

For ¹H NMR , acquire the spectrum using a standard pulse sequence with parameters such as a 30-90° pulse angle, 8-16 scans, and an acquisition time of 2-4 seconds.[8]

-

For ¹³C NMR , use a proton-decoupled pulse sequence. A greater number of scans will be required to achieve a good signal-to-noise ratio.

-

Process the raw data by applying Fourier transformation, phase correction, and baseline correction.

-

Calibrate the chemical shift scale using the TMS signal at 0.00 ppm or the residual solvent signal (CDCl₃ at 7.26 ppm for ¹H and 77.16 ppm for ¹³C).[8]

-

IR Spectroscopy Protocol (Solid Sample - KBr Pellet)

-

Sample Preparation:

-

Grind a small amount (1-2 mg) of this compound with approximately 100-200 mg of dry, IR-grade potassium bromide (KBr) using an agate mortar and pestle.[9][10]

-

The mixture should be ground to a fine, homogenous powder to minimize light scattering.[11]

-

Transfer the powder to a pellet-pressing die.

-

Apply high pressure (several tons) using a hydraulic press to form a thin, transparent, or translucent KBr pellet.[10]

-

-

Data Acquisition:

-

Place the KBr pellet in the sample holder of the FT-IR spectrometer.

-

Collect a background spectrum of the empty sample compartment.

-

Acquire the sample spectrum over the desired range (typically 4000-400 cm⁻¹).

-

The final spectrum is presented in terms of transmittance or absorbance versus wavenumber.

-

Mass Spectrometry Protocol (Electron Ionization)

-

Sample Introduction:

-

Ionization:

-

Mass Analysis and Detection:

-

Accelerate the newly formed ions out of the ion source using an electric field.[12]

-

Pass the ion beam through a magnetic or electric field (the mass analyzer), which separates the ions based on their mass-to-charge (m/z) ratio.[13] Lighter ions are deflected more than heavier ones.[13]

-

The separated ions are detected, and their abundance is recorded, generating a mass spectrum that plots ion intensity versus m/z.[13]

-

Logical Workflow Visualization

The following diagram illustrates the general workflow for the spectroscopic characterization of a chemical compound like this compound.

Caption: Workflow for Spectroscopic Analysis of this compound.

References

- 1. This compound | C7H10N2 | CID 10332 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. scbt.com [scbt.com]

- 3. This compound|High-Purity Research Chemical [benchchem.com]

- 4. This compound(496-72-0) 1H NMR spectrum [chemicalbook.com]

- 5. This compound(496-72-0) 13C NMR spectrum [chemicalbook.com]

- 6. Page loading... [guidechem.com]

- 7. This compound | CAS#:496-72-0 | Chemsrc [chemsrc.com]

- 8. benchchem.com [benchchem.com]

- 9. webassign.net [webassign.net]

- 10. Sampling of solids in IR spectroscopy | PPTX [slideshare.net]

- 11. chem.libretexts.org [chem.libretexts.org]

- 12. The Mass Spectrometry Experiment [sites.science.oregonstate.edu]

- 13. chem.libretexts.org [chem.libretexts.org]

A Comprehensive Technical Guide to the Synthesis of 3,4-Diaminotoluene from o-Nitro-p-toluidine

For Researchers, Scientists, and Drug Development Professionals

This document provides an in-depth technical overview of the synthesis of 3,4-Diaminotoluene, an important organic intermediate, from the starting material o-nitro-p-toluidine. This compound, also known as 4-methyl-o-phenylenediamine, serves as a crucial building block in the production of high-grade organic pigments, corrosion inhibitors for various metals (such as silver, copper, and zinc), and intermediates for pharmaceuticals.[1][2][3] The primary and most efficient method for this conversion is the catalytic hydrogenation of o-nitro-p-toluidine (2-nitro-4-toluidine), which offers significant advantages over traditional reduction methods.

Core Synthesis Pathway: Catalytic Hydrogenation

The conversion of o-nitro-p-toluidine to this compound is achieved through the reduction of the nitro group (-NO₂) to an amino group (-NH₂). While several reduction methods exist, including the use of iron powder in acidic media or sodium sulfide, catalytic hydrogenation is the preferred industrial method.[1][4][5] This preference is due to its superior yield, higher product purity, shorter synthesis route, and significantly lower environmental impact, particularly in terms of wastewater generation.[1][6]

The overall reaction involves the treatment of o-nitro-p-toluidine with hydrogen gas in the presence of a metal catalyst.

References

- 1. CN106349081A - Synthesis method of this compound - Google Patents [patents.google.com]

- 2. INTRODUCTION - Provisional Peer-Reviewed Toxicity Values for 3,4-Toluenediamine (CASRN 496-72-0) - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. This compound | TargetMol [targetmol.com]

- 4. Nitro Reduction - Common Conditions [commonorganicchemistry.com]

- 5. Reduction of nitro compounds - Wikipedia [en.wikipedia.org]

- 6. Synthesis method of this compound - Eureka | Patsnap [eureka.patsnap.com]

An In-depth Technical Guide to the Catalytic Hydrogenation of 2-Nitro-4-Toluidine

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the catalytic hydrogenation of 2-nitro-4-toluidine, a critical transformation in the synthesis of valuable chemical intermediates. The primary products of this reaction are contingent on the chosen catalytic system and reaction conditions, leading to either the simple reduction product, 3,4-diaminotoluene, or the reductive coupling product, 2,2'-dimethyl-4,4'-diaminobiphenyl (m-tolidine). This document details the experimental protocols for both pathways, presents quantitative data for various catalytic systems, and elucidates the underlying reaction mechanisms.

Introduction

The catalytic hydrogenation of nitroarenes is a fundamental process in industrial organic synthesis, providing an efficient and clean route to aromatic amines.[1][2] 2-Nitro-4-toluidine serves as a key starting material for the synthesis of this compound, a precursor for various dyes, pharmaceuticals, and corrosion inhibitors, and 2,2'-dimethyl-4,4'-diaminobiphenyl (m-tolidine), a monomer used in the production of high-performance polymers. The selectivity of the hydrogenation reaction is paramount and can be steered towards either the simple reduction of the nitro group or a reductive coupling, depending on the catalyst, solvent, and reaction parameters.

Reaction Pathways

The catalytic hydrogenation of 2-nitro-4-toluidine can proceed through two primary pathways:

-

Simple Reduction: The nitro group is reduced to an amino group, yielding this compound. This is typically achieved under standard hydrogenation conditions using catalysts like Raney Nickel or Palladium on carbon.

-

Reductive Coupling: Two molecules of 2-nitro-4-toluidine are coupled to form an azo or azoxy intermediate, which is then further reduced to the corresponding biphenyl (B1667301) derivative, 2,2'-dimethyl-4,4'-diaminobiphenyl. This pathway is often favored under specific conditions, which may include the use of certain catalysts or additives.

The selection of the appropriate reaction pathway is crucial for obtaining the desired product in high yield and purity.

Experimental Protocols and Quantitative Data

This section provides detailed experimental protocols and quantitative data for the synthesis of both this compound and 2,2'-dimethyl-4,4'-diaminobiphenyl from 2-nitro-4-toluidine.

Synthesis of this compound (Simple Reduction)

The direct reduction of the nitro group in 2-nitro-4-toluidine is a straightforward process. A notable example is provided in Chinese Patent CN106349081A, which describes a high-yield synthesis using a nickel catalyst.[2][3]

Experimental Protocol (based on CN106349081A):

-

Charging the Reactor: A solution of o-nitro-p-toluidine (2-nitro-4-toluidine) in methanol (B129727) is charged into an autoclave.

-

Catalyst Addition: A Nickel catalyst (e.g., Raney Nickel) is added to the reactor.

-

Inerting and Pressurizing: The autoclave is purged with nitrogen and then with hydrogen.

-

Reaction Conditions: The mixture is heated to 60°C, and the hydrogenation is carried out under a controlled pressure of 1-3 MPa and a temperature of 65-75°C.

-

Reaction Monitoring and Work-up: The reaction is maintained for 1 hour after the initiation of hydrogenation. After completion, the hydrogen is vented, and the reaction mixture is discharged.

-

Product Isolation: Methanol is removed under normal pressure, followed by the removal of water under reduced pressure. The final product, this compound, is obtained by vacuum rectification.

Quantitative Data for this compound Synthesis:

| Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Substrate:Solvent (w/w) | Catalyst Loading | Yield (%) | Purity (%) | Reference |

| Raney Nickel | Methanol | 65-85 | 1.0-4.0 | 1:1.5-3 | Not specified | 96-97 | >99.5 | [2] |

| Ni Catalyst | Methanol | 65-75 | 1-3 | 1: (as per example) | 30 kg for 1000L | 96.7 | 99.6 | [3] |

Synthesis of 2,2'-Dimethyl-4,4'-diaminobiphenyl (m-Tolidine) (Reductive Coupling)

The synthesis of m-tolidine from 2-nitro-4-toluidine involves a reductive coupling mechanism. While direct protocols for this specific conversion are less common in readily available literature, analogous procedures for the reductive coupling of similar nitroarenes provide a strong basis for a viable synthetic route. A common method involves the reduction of m-nitrotoluene, which proceeds through a rearrangement to form the biphenyl structure. A similar outcome can be anticipated for 2-nitro-4-toluidine under appropriate conditions.

Proposed Experimental Protocol (adapted from m-nitrotoluene reduction):

-

Reaction Setup: In a suitable reactor, 2-nitro-4-toluidine is mixed with zinc dust and a sodium hydroxide (B78521) solution.

-

Rearrangement: The resulting intermediate is then subjected to rearrangement using a strong acid like hydrochloric acid or sulfuric acid to yield the dihydrochloride (B599025) or sulfate (B86663) salt of m-tolidine.

-

Isolation: The salt is then isolated. The free base is often difficult to isolate and may not be a commercial product.[4]

Catalytic Hydrogenation Approach (adapted from m-nitrotoluene reduction):

A more direct catalytic approach for a similar transformation involves the use of a platinum-on-carbon catalyst.

Experimental Protocol (adapted from m-nitrotoluene to 4,4'-diamino-2,2'-dimethyl-1,1'-biphenyl): [4]

-

Charging the Autoclave: An autoclave is charged with m-nitrotoluene, xylene, aqueous sodium hydroxide solution, a Pt/C catalyst (5 wt%), 1,4-dihydroxyanthraquinone, and sodium dioctyl succinate.

-

Inerting and Pressurizing: The autoclave is purged with nitrogen and then pressurized with hydrogen to 0.9 ± 0.1 MPa.

-

Reaction Conditions: The temperature is raised to 65 ± 1 °C and held for 5 hours, then raised to 75 ± 1 °C for 3 hours.

-

Work-up and Isolation: After cooling, the catalyst is filtered, and the filtrate layers are separated. The organic layer is cooled, and dilute sulfuric acid is added to precipitate the product salt.

Quantitative Data for Analogous Reductive Coupling:

| Substrate | Catalyst | Solvent | Temperature (°C) | Pressure (MPa) | Reaction Time (h) | Yield (%) | Reference |

| m-Nitrotoluene | Pt/C (5 wt%) | Xylene/Water | 65-75 | 0.9 ± 0.1 | 8 | 79.2 (of intermediate) | [4] |

Reaction Mechanisms and Pathways

The catalytic hydrogenation of nitroarenes is a complex process involving several intermediates. The reaction typically proceeds on the surface of a heterogeneous catalyst where hydrogen is adsorbed and activated.

Signaling Pathways

The reaction pathways for the simple reduction and reductive coupling are distinct:

Simple Reduction Pathway:

Caption: Simple reduction pathway of 2-nitro-4-toluidine.

Reductive Coupling Pathway:

The reductive coupling pathway is more complex and can involve the condensation of nitroso and hydroxylamine intermediates to form an azoxy compound, which is then further reduced.

Caption: Reductive coupling pathway of 2-nitro-4-toluidine.

Experimental Workflow

The general workflow for a catalytic hydrogenation experiment is as follows:

Caption: General experimental workflow for catalytic hydrogenation.

Conclusion

The catalytic hydrogenation of 2-nitro-4-toluidine is a versatile reaction that can be tailored to produce either this compound or 2,2'-dimethyl-4,4'-diaminobiphenyl. The choice of catalyst and reaction conditions is critical in directing the reaction towards the desired product. This guide has provided detailed experimental protocols, quantitative data, and mechanistic insights to aid researchers and professionals in the successful implementation and optimization of this important chemical transformation. Further research into catalyst development and process optimization can lead to even more efficient and selective syntheses of these valuable compounds.

References

A Technical Guide to the Historical Synthesis of 3,4-Diaminotoluene

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide explores the historical evolution of synthetic methodologies for 3,4-Diaminotoluene (3,4-TDA), a crucial intermediate in the production of various dyes, polymers, and pharmaceuticals. The document provides a comparative analysis of key historical synthesis routes, including detailed experimental protocols, quantitative data, and logical diagrams to elucidate the chemical pathways and workflows.

Introduction

This compound, also known as 4-methyl-1,2-benzenediamine, is an aromatic amine that has been of significant industrial interest for over a century. Its synthesis has evolved from classical reduction methods, often characterized by harsh conditions and significant waste generation, to more efficient and cleaner catalytic processes. This guide focuses on three primary historical methods: reduction with iron powder in acidic medium, reduction with sodium sulfide (B99878) (the Zinin reduction), and catalytic hydrogenation. Understanding these foundational methods provides valuable context for the development of modern, optimized synthetic processes.

Comparative Analysis of Historical Synthesis Methods

The choice of synthetic route to this compound has historically been dictated by factors such as cost of raw materials, desired purity of the final product, and environmental considerations. The following table summarizes the key quantitative data associated with the three major historical methods.

| Synthesis Method | Starting Material | Typical Yield | Typical Purity | Key Advantages | Key Disadvantages |

| Iron Powder Reduction | o-Nitro-p-toluidine | 87-90%[1] | 92-95%[1] | Low-cost reagents | Large amount of iron sludge waste[1] |

| Sodium Sulfide Reduction | o-Nitro-p-toluidine | ~90%[1] | ~92%[1] | Effective for selective reduction | Significant sulfur-containing wastewater[1] |

| Catalytic Hydrogenation | o-Nitro-p-toluidine | 96-97%[1] | >99.5%[1] | High purity and yield, cleaner process | Higher initial catalyst and equipment cost |

Experimental Protocols

Detailed methodologies for the key historical synthesis routes are provided below. These protocols are based on historical literature and patents, offering insight into the practical execution of these reactions.

Method 1: Iron Powder Reduction

This method, a variation of the Béchamp reduction, utilizes iron metal in the presence of an acid to reduce the nitro group of o-nitro-p-toluidine.

Experimental Protocol:

-

Apparatus Setup: A 1-liter, three-necked round-bottom flask is equipped with a mechanical stirrer, a reflux condenser, and a dropping funnel.

-

Charging the Reactor: The flask is charged with 152 g (1.0 mol) of o-nitro-p-toluidine and 300 mL of 50% aqueous ethanol (B145695). To this suspension, 224 g (4.0 mol) of fine iron powder is added.

-

Initiation of Reaction: The mixture is heated to reflux with vigorous stirring. A solution of 20 mL of concentrated hydrochloric acid in 50 mL of 50% aqueous ethanol is then added dropwise from the dropping funnel over a period of 30 minutes. The reaction is exothermic and the rate of addition should be controlled to maintain a steady reflux.

-

Reaction Completion and Neutralization: After the addition of the acid is complete, the reaction mixture is refluxed for an additional 3-4 hours until the characteristic yellow color of the starting material disappears. The hot mixture is then made just alkaline to litmus (B1172312) paper by the careful addition of a 20% sodium hydroxide (B78521) solution.

-

Isolation of Product: The hot, alkaline slurry is filtered by suction to remove the iron and iron oxide sludge. The filter cake is washed with two 100 mL portions of hot ethanol.

-

Purification: The combined filtrate is transferred to a distillation apparatus. The ethanol and water are removed by distillation. The crude this compound can then be purified by vacuum distillation.

Method 2: Sodium Sulfide Reduction (Zinin Reduction)

The Zinin reduction provides a method for the reduction of aromatic nitro compounds using sulfide, hydrosulfide, or polysulfide ions. This method was historically significant for its selectivity.

Experimental Protocol:

-

Preparation of the Reducing Agent: In a 1-liter flask, a solution of sodium sulfide is prepared by dissolving 240 g (1.0 mol) of sodium sulfide nonahydrate in 500 mL of water.

-

Reaction Setup: 152 g (1.0 mol) of o-nitro-p-toluidine is suspended in the sodium sulfide solution.

-

Reaction Execution: The mixture is heated to 90-100°C with stirring for 4-6 hours. The progress of the reaction can be monitored by the disappearance of the starting material.

-

Product Isolation: After the reaction is complete, the mixture is cooled to room temperature, and the precipitated crude this compound is collected by filtration. The crude product is washed with cold water to remove inorganic salts.

-

Purification: The crude product can be purified by recrystallization from hot water or by vacuum distillation.

Method 3: Catalytic Hydrogenation

This method represents a more modern and efficient approach to the synthesis of this compound, offering high yields and purity with reduced waste.[1]

Experimental Protocol:

-

Catalyst and Reagent Preparation: In a 1-liter autoclave, 152 g (1.0 mol) of o-nitro-p-toluidine is dissolved in 450 mL of methanol (B129727). 15 g of a palladium on carbon (5% Pd/C) or Raney nickel catalyst is added to the solution.[1]

-

Hydrogenation Reaction: The autoclave is sealed, purged with nitrogen, and then pressurized with hydrogen to 1.0-4.0 MPa.[1] The mixture is heated to 65-85°C with efficient stirring.[1] The reaction is monitored by the cessation of hydrogen uptake.

-

Post-Reaction Processing: After the reaction is complete, the autoclave is cooled to room temperature and the excess hydrogen is carefully vented.

-

Catalyst Removal: The reaction mixture is filtered to remove the catalyst.

-

Product Isolation and Purification: The methanol is removed from the filtrate by distillation under reduced pressure. The remaining crude this compound is then purified by vacuum distillation to yield a high-purity product.[1]

Visualization of Synthesis Pathways

The following diagrams illustrate the logical flow of the described historical synthesis methods for this compound.

Caption: Workflow for Iron Powder Reduction of o-Nitro-p-toluidine.

Caption: Workflow for the Zinin Reduction of o-Nitro-p-toluidine.

Caption: Workflow for the Catalytic Hydrogenation of o-Nitro-p-toluidine.

Conclusion

The synthesis of this compound has undergone significant methodological advancements. While early methods involving iron powder and sodium sulfide were effective for their time, they were hampered by issues of waste generation and product purity. The advent of catalytic hydrogenation marked a significant step forward, offering a cleaner, more efficient, and higher-yielding route to this important chemical intermediate. This historical perspective is invaluable for modern process chemists and drug development professionals in understanding the fundamentals of aromatic amine synthesis and appreciating the drivers behind the continuous innovation in chemical manufacturing.

References

The Amino Groups of 3,4-Diaminotoluene: A Technical Guide to Fundamental Reactivity

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Diaminotoluene (3,4-DAT), a key aromatic diamine, serves as a versatile building block in the synthesis of a wide array of chemical entities, from high-performance polymers and dyes to complex pharmaceutical intermediates.[1][2][3] The strategic positioning of its two amino groups on the toluene (B28343) ring dictates its chemical behavior, offering a platform for diverse functionalization. This technical guide provides an in-depth exploration of the fundamental reactivity of the amino groups in this compound, focusing on key transformations including cyclization, acylation, alkylation, and diazotization. This document aims to be a comprehensive resource, presenting quantitative data, detailed experimental protocols, and visual representations of reaction pathways to aid researchers in leveraging the synthetic potential of this important molecule.

Core Reactivity of the Amino Groups

The nucleophilic character of the two adjacent amino groups is the cornerstone of this compound's reactivity. These groups readily participate in reactions with electrophiles, leading to the formation of a variety of derivatives. The ortho-disposition of the amino functionalities is particularly significant as it facilitates intramolecular cyclization reactions, a key feature in the synthesis of heterocyclic compounds.

Cyclization Reactions: Synthesis of Benzimidazoles

A prominent application of this compound is in the synthesis of benzimidazole (B57391) derivatives, a scaffold of significant interest in medicinal chemistry due to its presence in numerous biologically active compounds.[1] The reaction typically involves the condensation of this compound with aldehydes or carboxylic acids and their derivatives.

General Reaction Scheme:

Caption: General workflow for the synthesis of benzimidazoles from this compound.

Experimental Protocol: Synthesis of 2-Substituted-5-methylbenzimidazoles

This protocol is adapted from a general method for the metal-free synthesis of benzimidazoles in water.

Materials:

-

This compound

-

Aromatic aldehyde (e.g., benzaldehyde)

-

Water

-

Acetylsalicylic acid (ASA) or Salicylic (B10762653) acid (SA) as a catalyst

Procedure:

-

In a suitable reaction vessel, dissolve 1 mmol of this compound in 10 mL of water.

-

Add 1 mmol of the desired aromatic aldehyde.

-

Add a catalytic amount of acetylsalicylic acid or salicylic acid.

-

Stir the reaction mixture at room temperature.

-

Monitor the reaction progress by thin-layer chromatography (TLC).

-

Upon completion, the product often precipitates from the reaction mixture.

-

Collect the solid product by filtration, wash with cold water, and dry.

-

Further purification can be achieved by recrystallization from a suitable solvent like ethanol.

| Reactant (Aldehyde) | Catalyst | Yield (%) |

| Benzaldehyde | ASA | High to Excellent |

| 4-Chlorobenzaldehyde | SA | High to Excellent |

| 4-Methoxybenzaldehyde | ASA | High to Excellent |

Note: While the source provides a general methodology with "high to excellent yields," specific quantitative data for each derivative was not available.

Acylation of Amino Groups